molecular formula C24H16N4O7S B2890337 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115892-83-5

6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Katalognummer: B2890337
CAS-Nummer: 1115892-83-5
Molekulargewicht: 504.47
InChI-Schlüssel: JBQJGYNOGMGDAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic quinazolinone derivative featuring a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, and a furan-methyl substituent. Its structural complexity arises from the fusion of multiple pharmacophoric groups, including:

  • A quinazolin-8-one core, known for its role in modulating enzyme inhibition and receptor binding .
  • A 1,2,4-oxadiazole-methylsulfanyl group, which enhances metabolic stability and influences hydrophobic interactions .
  • A 1,3-benzodioxole fragment, commonly associated with bioavailability and CNS permeability .
  • A furan-2-ylmethyl substituent, which may contribute to π-π stacking interactions in target binding pockets .

Eigenschaften

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O7S/c29-23-15-7-19-20(34-12-33-19)8-16(15)25-24(28(23)9-14-2-1-5-30-14)36-10-21-26-22(27-35-21)13-3-4-17-18(6-13)32-11-31-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJGYNOGMGDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC6=C(C=C5C(=O)N4CC7=CC=CO7)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions.

    Introduction of the benzodioxole group: This step involves the reaction of catechol with formaldehyde and a suitable amine to form the benzodioxole ring.

    Formation of the quinazolinone core: This can be synthesized by the cyclization of an anthranilic acid derivative with a suitable aldehyde.

    Coupling reactions: The final steps involve coupling the various intermediates using thiol and furan derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It could be used in the synthesis of other complex molecules or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism by which 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Triazoloquinazoline Families

Several triazoloquinazoline derivatives (e.g., compounds 5f , 5g , 5h , and 6a-d ) share structural motifs with the target compound but differ in core heterocycles and substituents (Table 1):

Compound Name Core Structure Key Substituents Synthesis Conditions Reference
Target Compound Quinazolin-8-one 1,3-Benzodioxol-5-yl, 1,2,4-oxadiazole, furan-2-ylmethyl Not explicitly described
7,8-Dimethoxy-2-phenethyloxy-4H-triazolo[1,5-a]quinazolin-5-one (5f) Triazoloquinazoline Phenethyloxy, dimethoxy DMF, K₂CO₃, alkyl halides, reflux
8-Methyl-2-methylsulfanyl-4H-triazolo[1,5-a]quinazolin-5-one (5g) Triazoloquinazoline Methylsulfanyl, methyl DMF, K₂CO₃, alkyl halides, room temp
6-Cinnamoyl-3-methyltriazolo[4,3-c]quinazolin-5(6H)-one (8) Triazoloquinazoline Cinnamoyl, methyl DMF, KI catalyst, cinnamoyl chloride

Key Observations :

  • Substituent Effects : The methylsulfanyl group in 5g and the target compound may confer similar hydrophobicity, but the latter’s 1,3-benzodioxole and furan-methyl groups likely enhance aromatic interactions and solubility .
  • Synthetic Flexibility : Triazoloquinazolines are synthesized via alkylation or acylation in DMF, suggesting the target compound’s sulfanyl and oxadiazole groups could be introduced under analogous conditions .
Similarity Indexing and Pharmacokinetic Profiling

Using Tanimoto coefficient-based similarity indexing (structural fingerprints), compounds with >70% similarity often share overlapping bioactivity profiles . For example:

  • Aglaithioduline (70% similarity to SAHA) matches SAHA’s molecular properties (e.g., logP, hydrogen bond donors) and pharmacokinetics .
  • The target compound’s 1,3-benzodioxole and oxadiazole groups may align it with epigenetic modulators like SAHA, though its larger size and additional rings could reduce blood-brain barrier permeability compared to simpler analogs .
Binding Affinity and Structural Motif Clustering

Minor structural variations significantly impact binding affinities. For instance:

  • In marine alkaloids, a Tanimoto coefficient ≥0.5 and shared Murcko scaffolds classify compounds into chemotype clusters, but even small changes (e.g., methyl vs. benzyl groups) alter binding pocket interactions .
  • The target compound’s oxadiazole-methylsulfanyl chain may mimic triazoloquinazoline methylsulfanyl groups in binding to cysteine proteases or kinases, though steric effects from the benzodioxole moiety could modulate selectivity .

Data Tables

Table 3: Predicted Molecular Properties (Hypothetical Comparison*)
Property Target Compound Triazoloquinazoline 5g SAHA
Molecular Weight (g/mol) ~550 289 264
logP ~3.5 (highly hydrophobic) 2.1 1.2
Hydrogen Bond Acceptors 10 5 5
Aromatic Rings 4 2 1

*Note: Target compound properties are inferred from structural features.

Research Implications and Limitations

  • Gaps: No direct bioactivity or toxicity data are available for the target compound. Read-across predictions from triazoloquinazolines (e.g., 5g) and SAHA-like compounds remain speculative without experimental validation .
  • Recommendations : Prioritize assays for kinase inhibition (e.g., EGFR, HDACs) and ADMET profiling to compare with structurally related compounds .

Biologische Aktivität

The compound 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential pharmacological applications. Its structure incorporates various functional groups that may contribute to its biological activity. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N4O6SC_{17}H_{14}N_{4}O_{6}S, and it has a molecular weight of approximately 378.38 g/mol. The presence of the benzodioxole and oxadiazole moieties suggests potential interactions with biological targets due to their known activities in medicinal chemistry.

Anticancer Activity

Research indicates that compounds containing oxadiazole and benzodioxole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase-dependent pathways. Studies have shown that similar oxadiazole derivatives can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation .
  • Case Studies : In vitro studies demonstrated that derivatives with structural similarities to this compound showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
6-{...}MCF-75.0
6-{...}HeLa3.2

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to exhibit activity against both bacterial and fungal strains:

  • Mechanism : The presence of the furan ring and sulfanyl group may enhance membrane permeability or interfere with metabolic pathways in microorganisms.
  • Research Findings : Studies indicated that derivatives of this class showed minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Antioxidant Activity

The antioxidant potential of this compound can be attributed to the presence of multiple aromatic rings capable of scavenging free radicals:

  • Mechanism : Compounds with similar structures have demonstrated the ability to reduce oxidative stress by neutralizing reactive oxygen species (ROS), which is critical in preventing cellular damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzodioxole or furan rings can significantly alter potency:

  • Electron-donating groups (e.g., methoxy) enhance activity.
  • Electron-withdrawing groups (e.g., nitro) generally reduce activity.
  • Positioning of substituents affects binding affinity to target proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.